cyclopropyl 2,4-difluorophenyl ketone chemical properties
cyclopropyl 2,4-difluorophenyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties of Cyclopropyl 2,4-Difluorophenyl Ketone
Introduction
Cyclopropyl 2,4-difluorophenyl ketone, identified by CAS number 60131-34-2, is a chemical compound of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure incorporates a strained cyclopropyl ring and an electron-deficient 2,4-difluorophenyl group, features that impart unique reactivity and make it a valuable building block for more complex molecules. The cyclopropyl moiety is known to enhance metabolic stability and binding affinity in drug candidates, while the difluorophenyl group can modulate pharmacokinetic properties.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of cyclopropyl 2,4-difluorophenyl ketone are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions. The compound is typically a colorless to light yellow solid-liquid mixture at room temperature and should be stored in a dry, sealed container.[3][6]
| Property | Value | Source |
| CAS Number | 60131-34-2 | [1][2] |
| Molecular Formula | C₁₀H₈F₂O | [2] |
| Molecular Weight | 182.17 g/mol | [7] (for monofluorinated analog) |
| Appearance | Colorless to light yellow Solid-liquid mixture | [6] |
| Storage Temperature | Room Temperature, Sealed in Dry | [3][6] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural confirmation of cyclopropyl 2,4-difluorophenyl ketone. While a specific spectrum for this exact molecule is not publicly available in the search results, the expected characteristics can be inferred from the analysis of similar ketone-containing structures.[8][9]
| Spectroscopy | Expected Characteristics |
| IR Spectroscopy | A strong carbonyl (C=O) stretching vibration is expected in the range of 1680-1700 cm⁻¹ due to conjugation with the aromatic ring.[9][10] |
| ¹H NMR Spectroscopy | Protons on the cyclopropyl ring would appear in the upfield region (approx. 1.0-1.5 ppm). Aromatic protons on the difluorophenyl ring would show complex splitting patterns in the downfield region (approx. 7.0-8.0 ppm) due to fluorine coupling. The proton on the carbon adjacent to the carbonyl would be deshielded (approx. 2.5-3.0 ppm).[9][11] |
| ¹³C NMR Spectroscopy | The carbonyl carbon signal is expected to be significantly downfield, typically in the range of 190-200 ppm.[9][12] Carbons of the cyclopropyl ring would appear in the upfield region (approx. 10-20 ppm).[12] |
| Mass Spectrometry | The molecular ion peak (M+) would be observed. Characteristic fragmentation patterns for ketones, such as alpha-cleavage of the cyclopropyl or phenyl groups, would be expected.[9][10] |
Chemical Synthesis and Reactivity
The synthesis of aryl cyclopropyl ketones can be achieved through various established methods. A common approach involves the cyclopropanation of an α,β-unsaturated ketone precursor.
Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction
This protocol is a representative method adapted from general procedures for synthesizing aryl cyclopropyl ketones from their corresponding chalcone precursors.[13]
Materials:
-
(E)-1-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-en-1-one (α,β-unsaturated ketone precursor)
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.2 eq) under a nitrogen atmosphere.
-
Anhydrous DMSO is added, and the suspension is heated to 70-80°C for approximately one hour, or until hydrogen evolution ceases, to form the dimsyl anion. The resulting solution is cooled to room temperature.
-
Trimethylsulfoxonium iodide (1.2 eq) is added portion-wise to the solution, keeping the temperature below 30°C. The mixture is stirred for 10-15 minutes to form the sulfur ylide.
-
A solution of the α,β-unsaturated ketone precursor (1.0 eq) in anhydrous DMSO is added dropwise to the ylide solution, maintaining the temperature at or below 30°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
The reaction is carefully quenched by pouring the mixture into ice-water and then extracted with diethyl ether (3 x volumes).
-
The combined organic layers are washed with water, then with a saturated aqueous ammonium chloride solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield cyclopropyl 2,4-difluorophenyl ketone.
Chemical Reactivity
The strained cyclopropyl ring and the electrophilic carbonyl carbon are the primary sites of reactivity. The presence of two electron-withdrawing fluorine atoms on the phenyl ring further activates the carbonyl group towards nucleophilic attack.
One notable reaction of related structures involves rearrangement. For instance, cyclopropyl-substituted fluoroepoxides, which can be derived from cyclopropyl ketones, undergo divergent rearrangements depending on the reaction conditions.[14] In the presence of an acid catalyst, a 1,5-fluorine migration can occur through a carbocation intermediate formed by the ring-opening of the cyclopropyl group.[14] This reactivity highlights the potential of the cyclopropyl ketone moiety to act as a precursor for structurally diverse fluorinated compounds.
Applications in Drug Discovery
Cyclopropyl 2,4-difluorophenyl ketone is a key intermediate in the synthesis of various pharmaceutically active molecules.[4] The cyclopropyl group is a "bioisostere" often used to replace other groups (like a phenyl ring) to improve a drug's properties.[15]
Key contributions of its structural motifs:
-
Cyclopropyl Group: Confers conformational rigidity, enhances metabolic stability by protecting adjacent sites from oxidation, and can increase binding potency.[5] Its unique electronic properties, with enhanced π-character in its C-C bonds, allow it to participate in favorable interactions with biological targets.[5]
-
Difluorophenyl Group: The fluorine atoms can increase binding affinity through hydrogen bonding or dipole interactions, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability and oral bioavailability.
A significant potential application for compounds derived from this ketone is the inhibition of monoamine oxidases (MAO). Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of MAO, which are important targets for treating depression and neurodegenerative diseases.[4] The ketone can serve as a precursor for synthesizing such amine derivatives. It is also an intermediate in the synthesis of the antiplatelet drug Prasugrel.[16][17]
Safety and Handling
While a specific Safety Data Sheet (SDS) for cyclopropyl 2,4-difluorophenyl ketone is not detailed in the search results, general precautions for handling similar ketones should be followed. This includes using appropriate personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[18] Handling should occur in a well-ventilated area or a chemical fume hood.[18][19] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20] The compound may cause skin and eye irritation.[19]
Conclusion
Cyclopropyl 2,4-difluorophenyl ketone is a versatile chemical intermediate with a valuable combination of structural features. Its unique physical and chemical properties, driven by the strained cyclopropyl ring and the electron-withdrawing difluorophenyl group, make it a key starting material for synthesizing complex, high-value molecules. Its role as a building block in the development of therapeutic agents, particularly in the fields of neuropharmacology and cardiovascular medicine, underscores its importance to the scientific research and drug development community.
References
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- 4. benchchem.com [benchchem.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYCLOPROPYL 2,4-DIFLUOROPHENYL KETONE CAS#: 60131-34-2 [amp.chemicalbook.com]
- 7. Cyclopropyl 4-fluorophenyl ketone | C10H9FO | CID 69876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropyl 2,4-xylyl ketone | C12H14O | CID 96396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
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